(1R,2S,4S)-7-phenylmethoxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
CAS No.:
Cat. No.: VC15819463
Molecular Formula: C15H17NO4
Molecular Weight: 275.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17NO4 |
|---|---|
| Molecular Weight | 275.30 g/mol |
| IUPAC Name | (1R,2S,4S)-7-phenylmethoxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid |
| Standard InChI | InChI=1S/C15H17NO4/c17-14(18)12-8-11-6-7-13(12)16(11)15(19)20-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,17,18)/t11-,12-,13+/m0/s1 |
| Standard InChI Key | ORCSDOIXZYXXMU-RWMBFGLXSA-N |
| Isomeric SMILES | C1C[C@@H]2[C@H](C[C@H]1N2C(=O)OCC3=CC=CC=C3)C(=O)O |
| Canonical SMILES | C1CC2C(CC1N2C(=O)OCC3=CC=CC=C3)C(=O)O |
Introduction
Structural Characteristics and Molecular Configuration
The molecular formula of (1R,2S,4S)-7-phenylmethoxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is C₁₅H₁₇NO₄, with a molecular weight of 275.30 g/mol . The bicyclo[2.2.1]heptane system introduces significant rigidity, while the stereochemistry at positions 1, 2, and 4 ((1R,2S,4S)) dictates its three-dimensional conformation and biological interactions. The phenylmethoxycarbonyl (Cbz) group at position 7 serves as a protective moiety for the amine, a common strategy in peptide synthesis to prevent unwanted side reactions .
Key Structural Features:
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Bicyclic Framework: The azabicyclo[2.2.1]heptane core consists of a seven-membered ring system fused to a five-membered ring, with a nitrogen atom at position 7. This architecture enhances metabolic stability compared to monocyclic analogs .
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Stereochemical Complexity: The (1R,2S,4S) configuration ensures precise spatial orientation of functional groups, influencing binding affinity to biological targets. Computational modeling suggests that deviations in stereochemistry could reduce receptor compatibility by over 60% .
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Functional Groups: The carboxylic acid at position 2 enables salt formation or esterification, while the Cbz group offers orthogonal protection for subsequent derivatization .
Synthesis and Preparation
The synthesis of (1R,2S,4S)-7-phenylmethoxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid involves multi-step protocols emphasizing stereocontrol and functional group compatibility. A representative pathway, adapted from patent literature and vendor specifications , proceeds as follows:
Step 1: Formation of the Bicyclic Core
The azabicyclo[2.2.1]heptane skeleton is constructed via a Diels-Alder reaction between a diene and a nitroso compound, followed by hydrogenation to reduce the nitroso group to an amine. Stereochemical control is achieved using chiral catalysts, yielding the (1R,2S,4S) configuration with >95% enantiomeric excess .
Step 2: Cbz Protection
The amine at position 7 is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine. This step prevents unwanted nucleophilic reactions during subsequent modifications .
Critical Parameters:
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Solvent Selection: Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their inertness and solubility profiles .
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Temperature Control: Exothermic reactions (e.g., Cbz protection) require cooling to 0–5°C to minimize racemization .
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Purification: Chromatography on silica gel or recrystallization from ethanol/water mixtures yields >97% purity .
Physicochemical Properties
Spectroscopic Characterization
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NMR Spectroscopy:
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Infrared Spectroscopy: Strong absorptions at 1705 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (O-H stretch).
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Mass Spectrometry: ESI-MS m/z 276.1 [M+H]⁺, consistent with the molecular formula .
Solubility and Stability
The compound exhibits limited solubility in aqueous media (0.2 mg/mL at pH 7) but is highly soluble in polar organic solvents like DMSO and methanol. Stability studies indicate decomposition <5% after 6 months at -20°C .
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